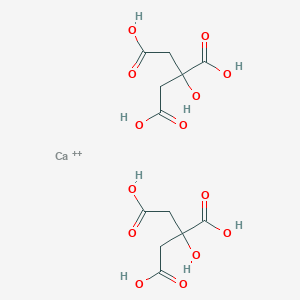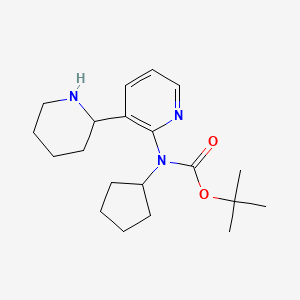
Dichloronickel;trimethylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloronickel;trimethylphosphanium is a coordination complex that features nickel in its +2 oxidation state, coordinated by two chloride ions and a trimethylphosphanium ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloronickel;trimethylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using excess ligands in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Dichloronickel;trimethylphosphanium has several applications in scientific research:
Biology: The compound’s coordination chemistry is studied to understand metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism by which dichloronickel;trimethylphosphanium exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by facilitating electron transfer and stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Another nickel(II) complex with different phosphine ligands.
Trimethylphosphine: A related compound that serves as a ligand in various coordination complexes.
Uniqueness
Dichloronickel;trimethylphosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other nickel complexes may not perform as well.
Propriétés
Formule moléculaire |
C6H20Cl2NiP2+2 |
|---|---|
Poids moléculaire |
283.77 g/mol |
Nom IUPAC |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
Clé InChI |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
SMILES canonique |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)






![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)
